molecular formula C8H11NO2S B13188625 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol

Katalognummer: B13188625
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: XHAXWNQDTUNGCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This compound is known for its unique structure, which includes a phenol group and a sulfur-containing moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol typically involves the reaction of a phenol derivative with a sulfur-containing reagent. One common method involves the use of methylamine and a sulfur donor under controlled conditions to achieve the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur moiety to a sulfide.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the sulfur moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol is unique due to its combination of a phenol group and a sulfur-containing moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C8H11NO2S

Molekulargewicht

185.25 g/mol

IUPAC-Name

3-(N,S-dimethylsulfonimidoyl)phenol

InChI

InChI=1S/C8H11NO2S/c1-9-12(2,11)8-5-3-4-7(10)6-8/h3-6,10H,1-2H3

InChI-Schlüssel

XHAXWNQDTUNGCL-UHFFFAOYSA-N

Kanonische SMILES

CN=S(=O)(C)C1=CC=CC(=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.